N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester
Overview
Description
DCP-Bio3 is a biotinylated affinity probe used for the detection and isolation of cysteine sulfenic acid-containing proteins. It is particularly useful in identifying oxidized and modified proteins in polyacrylamide gels . The compound has a molecular formula of C₂₄H₃₈N₄O₆S and a molecular weight of 510.65 g/mol .
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. It is known that the compound has a structural motif common in natural products and bioactive pharmaceuticals .
Mode of Action
The exact mode of action of this compound is not fully understood yet. It is believed to interact with its targets, leading to changes at the molecular level. More research is needed to elucidate the precise interactions and resulting changes .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure. The affected pathways and their downstream effects are subject to ongoing research .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully characterized. It is known that the compound is a white powder and has a solubility of 500 mM in DMSO and 12.6 mM in acetonitrile , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that it may have potential therapeutic applications, given its structural similarity to other bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: DCP-Bio3 is synthesized through a series of chemical reactions that involve the coupling of biotin to a specific probe structure. The synthetic route typically involves the following steps:
Formation of the Probe Structure: The initial step involves the synthesis of the core probe structure, which includes a thieno[3,4-d]imidazole ring system.
Biotinylation: The probe structure is then biotinylated through a coupling reaction with biotin.
Industrial Production Methods: The industrial production of DCP-Bio3 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: DCP-Bio3 primarily undergoes the following types of reactions:
Oxidation: The compound reacts with cysteine sulfenic acid residues in proteins, forming a covalent adduct.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions involving DCP-Bio3 include biotin, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products: The major product formed from the reaction of DCP-Bio3 with cysteine sulfenic acid residues is a covalent adduct that can be detected and isolated using biotin-binding proteins .
Scientific Research Applications
DCP-Bio3 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
DCP-Bio3 is part of a family of biotinylated probes used for detecting cysteine sulfenic acid residues. Similar compounds include:
DCP-Bio1: Another biotinylated probe with a similar mechanism of action but different structural features.
DCP-Bio2: A related compound with variations in the probe structure, offering different selectivity and sensitivity profiles
Uniqueness: DCP-Bio3 is unique in its high selectivity for cysteine sulfenic acid residues and its ability to form stable covalent adducts under mild conditions. This makes it a valuable tool for studying oxidative stress and redox biology .
Properties
IUPAC Name |
3-(2,4-dioxocyclohexyl)propyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O6S/c29-17-10-9-16(19(30)14-17)6-5-13-34-24(33)26-12-4-3-11-25-21(31)8-2-1-7-20-22-18(15-35-20)27-23(32)28-22/h16,18,20,22H,1-15H2,(H,25,31)(H,26,33)(H2,27,28,32)/t16?,18-,20-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKVLIOIXAEPV-WBDHXUAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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